6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide
Description
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonamide group attached to a chlorinated and fluorinated benzene ring, along with a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N3O2S/c1-16-6-5-9(15-16)17(2)20(18,19)11-7(12)3-4-8(13)10(11)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZICNTUWCRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N(C)S(=O)(=O)C2=C(C=CC(=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole, which can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyrazole derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Chlorination and Fluorination: The final steps involve the chlorination and fluorination of the benzene ring
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions, improved yields, and safety. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions. For example, oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using lithium aluminum hydride.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling Reactions: Palladium acetate, triphenylphosphine, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the sulfonamide group is particularly interesting due to its known biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and receptors, thereby inhibiting their activity. This can lead to various biological effects, such as antibacterial or anti-inflammatory actions. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3-difluorobenzenesulfonamide: Lacks the pyrazole moiety, which may result in different biological activities.
N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide: Lacks the chlorine and fluorine atoms, potentially altering its reactivity and biological properties.
2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide: Lacks the chlorine atom, which may affect its chemical and biological behavior.
Uniqueness
6-chloro-2,3-difluoro-N-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both chlorine and fluorine atoms, along with the sulfonamide and pyrazole moieties, provides a distinct chemical profile that can lead to unique reactivity and biological activities not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
